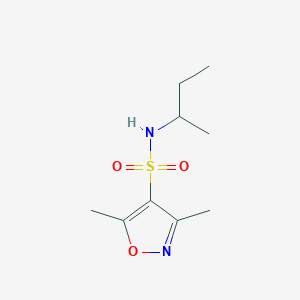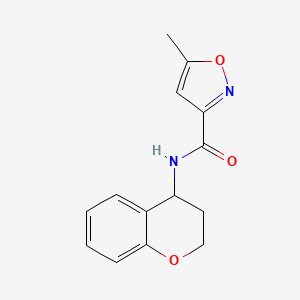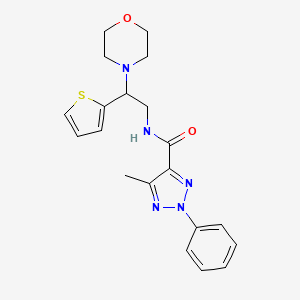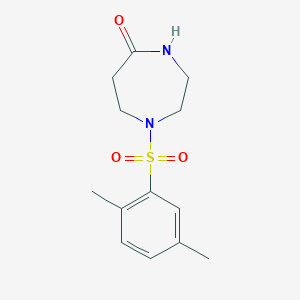![molecular formula C18H17ClN2O2S B7462324 1-Benzofuran-2-yl-[4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7462324.png)
1-Benzofuran-2-yl-[4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzofuran-2-yl-[4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl]methanone, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP has been widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
1-Benzofuran-2-yl-[4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl]methanone acts as a partial agonist at the serotonin 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. It also has affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its anxiolytic and mood-enhancing effects. It has also been shown to increase the activity of the prefrontal cortex, which is involved in higher cognitive functions such as decision-making and working memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Benzofuran-2-yl-[4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl]methanone is its high potency and selectivity for the serotonin and dopamine receptors, which makes it a valuable tool for studying the role of these receptors in the brain. However, its use in lab experiments is limited by its potential toxicity and side effects, which can vary depending on the dose and duration of exposure.
Direcciones Futuras
Future research on 1-Benzofuran-2-yl-[4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl]methanone could focus on its potential use as a therapeutic agent for various neurological and psychiatric disorders, as well as its potential use as a tool for studying the mechanisms of neurotransmission in the brain. Other potential directions for research could include the development of novel derivatives with improved potency and selectivity, and the investigation of the long-term effects of this compound on brain function and behavior.
Métodos De Síntesis
1-Benzofuran-2-yl-[4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl]methanone can be synthesized through a multi-step process that involves the reaction of 2-bromo-1-benzofuran with 5-chlorothiophene-2-carboxaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with piperazine and formaldehyde.
Aplicaciones Científicas De Investigación
1-Benzofuran-2-yl-[4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl]methanone has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, such as anxiety, depression, and schizophrenia. It has also been investigated for its potential use as a cognitive enhancer and as a tool for studying the mechanisms of neurotransmission in the brain.
Propiedades
IUPAC Name |
1-benzofuran-2-yl-[4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c19-17-6-5-14(24-17)12-20-7-9-21(10-8-20)18(22)16-11-13-3-1-2-4-15(13)23-16/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOGCQLMXFFRLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(S2)Cl)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[2-(azepan-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7462245.png)

![3-bromo-N-[1-(furan-2-yl)ethyl]benzamide](/img/structure/B7462272.png)


![3'-(2-Methylprop-2-enyl)spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7462308.png)


![3-[[5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462316.png)



![3-[[1-(1,3-Benzothiazol-2-yl)ethyl-methylamino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462348.png)
